molecular formula C18H35N B2855545 2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine CAS No. 1258650-91-7

2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine

Cat. No.: B2855545
CAS No.: 1258650-91-7
M. Wt: 265.485
InChI Key: LDFZMJRVNWWMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2-(Propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine is a bicyclic secondary amine featuring two cyclohexyl rings substituted with isopropyl (propan-2-yl) groups. The amine nitrogen bridges the two substituted cyclohexane moieties, creating a sterically hindered and lipophilic structure. Its molecular formula is C₁₈H₃₄N₂, with a molecular weight of 278.48 g/mol.

For example, describes a palladium-catalyzed N-methylation process using formaldehyde and ammonium formate, which could theoretically be adapted for synthesizing branched cyclohexylamines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-N-(2-propan-2-ylcyclohexyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N/c1-13(2)15-9-5-7-11-17(15)19-18-12-8-6-10-16(18)14(3)4/h13-19H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFZMJRVNWWMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCCC1NC2CCCCC2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine is a complex organic compound that has garnered interest in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a multi-cyclohexane structure with isopropyl substitutions. Its molecular formula is C20H37NC_{20}H_{37}N, and it features a significant degree of steric hindrance due to the bulky cyclohexyl groups. Such structural characteristics often influence its interaction with biological targets.

Mechanisms of Biological Activity

Research has indicated that compounds with similar structures may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The biological activity can be attributed to:

  • Dopamine Receptor Modulation : Compounds structurally related to this compound have been shown to act as partial agonists at dopamine receptors, particularly the D2 subtype. This modulation can influence pathways related to mood regulation and psychotic disorders .
  • G Protein-Coupled Receptor (GPCR) Activity : The compound may exhibit biased agonism, selectively activating certain intracellular signaling pathways over others, which can lead to varied physiological effects depending on the receptor context .
  • Neurotransmitter Release : Similar compounds have been reported to enhance the release of neurotransmitters like norepinephrine and serotonin, potentially leading to increased alertness and mood elevation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Dopamine AgonismPartial agonist activity at D2 receptors
G Protein BiasingSelective activation of G protein pathways
Neurotransmitter ReleaseEnhanced release of norepinephrine and serotonin

Case Study 1: Dopamine Receptor Agonism

A study conducted on a series of compounds related to this compound demonstrated that modifications in the cyclohexyl groups significantly affected their potency as dopamine receptor agonists. For instance, altering the substituents on the cyclohexane rings resulted in varying degrees of efficacy in activating the D2 receptor pathway, indicating a structure-activity relationship that could be exploited for therapeutic purposes .

Case Study 2: Behavioral Studies in Animal Models

Behavioral assays using rodent models have shown that administration of structurally similar compounds leads to increased locomotor activity, suggesting stimulant properties. These findings align with the hypothesis that such compounds may enhance dopaminergic signaling in the brain, providing insights into their potential use in treating disorders characterized by dopaminergic dysfunction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
2-(Propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine (Main Compound) Two isopropyl-cyclohexyl groups C₁₈H₃₄N₂ 278.48 High steric hindrance; lipophilic; limited commercial availability
5-Methyl-N-[3-(oxolan-2-ylmethoxy)propyl]-2-(propan-2-yl)cyclohexan-1-amine Oxolane (tetrahydrofuran) ether substituent C₁₈H₃₅NO₂ 305.48 Increased polarity due to oxolane group; potential surfactant or drug carrier
N-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)-4-(2-methylbutan-2-yl)cyclohexan-1-amine Bicyclo[2.2.1]heptane (norbornane) scaffold C₁₈H₃₂N 262.46 Enhanced rigidity and ring strain; applications in catalysis or polymer science
2-(Prop-2-en-1-yl)cyclohexan-1-amine Allyl substituent C₉H₁₇N 139.24 Smaller size; reactive allyl group enables crosslinking or polymerization
N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine Naphthyl and cyclohexyl groups C₂₀H₂₇N 281.44 Extended aromatic system; potential fluorescence or binding properties

Structural and Functional Analysis

Steric and Electronic Effects: The main compound’s isopropyl groups create significant steric hindrance, reducing nucleophilic reactivity at the amine center compared to less hindered analogs like 2-(prop-2-en-1-yl)cyclohexan-1-amine . The oxolane-containing analog (C₁₈H₃₅NO₂) introduces hydrogen-bonding capacity via its ether oxygen, enhancing solubility in polar solvents—a property absent in the main compound .

Conformational Flexibility: The bicyclo[2.2.1]heptane derivative () exhibits restricted rotation due to its norbornane scaffold, favoring specific stereochemical outcomes in reactions, unlike the more flexible cyclohexyl rings of the main compound .

Applications :

  • The main compound’s lipophilicity suggests utility in lipid membrane studies or as a hydrophobic scaffold in drug design. However, its discontinued status () implies practical limitations .
  • Allyl-substituted analogs (e.g., ) are more reactive, enabling use in polymer chemistry or as intermediates for functionalized materials .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine, and what intermediates are critical?

The synthesis typically involves multi-step organic reactions, prioritizing intermediates such as functionalized cyclohexene derivatives. For example, cyclohexene rings can be formed via cyclization reactions using Grignard reagents or acid-catalyzed intramolecular dehydration. Substituent introduction (e.g., isopropyl groups) may employ alkylation or nucleophilic substitution. Key intermediates include halogenated cyclohexanes or amine-protected precursors to ensure regioselectivity .

Basic: Which spectroscopic and crystallographic methods best resolve this compound’s stereochemistry and substituent positioning?

High-resolution 1^1H and 13^13C NMR are essential for confirming substituent positions and stereochemistry, particularly through coupling constants (e.g., axial vs. equatorial protons in cyclohexane rings). X-ray crystallography provides definitive confirmation of spatial arrangements, especially for chiral centers. Computational tools (e.g., density functional theory) can validate spectral assignments using PubChem-derived structural data .

Advanced: How do steric effects from dual isopropyl groups influence conformational dynamics and receptor interactions?

The bulky isopropyl groups impose significant steric hindrance, restricting rotational freedom and stabilizing specific chair conformations in the cyclohexane rings. Molecular dynamics simulations (using software like Gaussian or AutoDock) can predict binding affinities by modeling interactions with receptors (e.g., neurotransmitter transporters). Comparative studies with less hindered analogs (e.g., ’s simpler cyclohexylamines) help isolate steric contributions .

Advanced: How can researchers reconcile contradictory bioactivity data between this compound and structural analogs?

Contradictions often arise from minor structural variations (e.g., halogenation or fluorination) altering pharmacokinetics. For example, trifluoromethyl groups (as in ) enhance metabolic stability but reduce solubility. Systematic structure-activity relationship (SAR) studies, paired with in vitro assays (e.g., enzyme inhibition or cell viability), can isolate substituent-specific effects. Cross-referencing PubChem bioassay data ensures consistency .

Basic: What are the compound’s solubility and stability profiles, and how should storage conditions be optimized?

The compound’s lipophilicity (due to dual cyclohexane rings) limits aqueous solubility, necessitating organic solvents (e.g., DMSO or ethanol) for in vitro studies. Stability tests under varying pH (e.g., 4–9) and temperature (-20°C to 25°C) should precede long-term storage. Lyophilization is recommended for hygroscopic batches, with inert gas (N2_2) purging to prevent oxidation .

Advanced: What computational approaches predict metabolic pathways and toxicity risks?

In silico tools like ADMET Predictor or SwissADME analyze metabolic sites (e.g., cytochrome P450-mediated oxidation) using SMILES notations (e.g., ’s canonical SMILES). Toxicity risks are assessed via QSAR models comparing to known hepatotoxic or nephrotoxic amines. Validation with in vitro hepatocyte assays is critical for high-confidence predictions .

Basic: Which chromatographic techniques optimize purification of this compound?

Reverse-phase HPLC (C18 columns) with gradient elution (water/acetonitrile) effectively separates impurities. For large-scale synthesis, flash chromatography using silica gel and ethyl acetate/hexane mixtures is cost-effective. Monitoring via TLC (visualized with ninhydrin for amines) ensures purity before characterization .

Advanced: What in vitro assays evaluate its neurotransmitter receptor interactions?

Functional assays (e.g., radioligand binding or calcium flux) using transfected HEK293 cells expressing serotonin or dopamine receptors are ideal. Structural resemblance to bioactive amines (’s chlorophenyl derivatives) suggests competitive inhibition mechanisms. Dose-response curves and Schild analysis quantify potency (EC50_{50}) and efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.